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Compound of Interest

Compound Name: Titanium aluminide

Cat. No.: B1143742

These application notes provide detailed protocols for the preparation and analysis of
dislocations in the intermetallic alloy Titanium Aluminide (TisAl) using Transmission Electron
Microscopy (TEM). The content is intended for researchers and scientists in materials science
and related fields.

Application Note 1: TEM Sample Preparation of TisAl

The quality of TEM analysis is critically dependent on the preparation of an electron-
transparent specimen. The primary objective is to create a thin foil (typically <100 nm thick) that
is representative of the bulk material without introducing artifacts. For TizAl, two primary
methods are recommended: Electropolishing and Focused lon Beam (FIB) milling.

Protocol 1.1: Electropolishing

Electropolishing is an electrochemical method that uniformly removes material from a metallic
sample, producing a smooth, damage-free surface suitable for TEM.[1] This protocol is adapted
from established procedures for titanium alloys and may require optimization for specific TisAl
compositions.[2]

Methodology:
e Initial Mechanical Thinning:

o Cut a thin slice (approx. 300-500 pum thick) from the bulk TizsAl sample using a low-speed
diamond saw.
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[e]

[e]

Mechanically grind the slice to a thickness of ~100 um using progressively finer SiC
papers (e.g., 400, 600, 800, 1200 grit).

Punch out a 3 mm diameter disc from the thinned slice.

o Twin-Jet Electropolishing:

o

Place the 3 mm disc into a twin-jet electropolisher.

Prepare the electrolyte solution. A common solution for titanium alloys consists of
perchloric acid, methanol, and butanol.[2] Always handle perchloric acid with extreme
caution in a fume hood.

Cool the electrolyte to the specified temperature (e.g., -40°C) to control the polishing rate
and prevent sample damage.[2]

Set the polishing voltage (e.g., 28 V) and initiate the process.[2]

The process automatically stops when a light sensor detects a perforation in the center of
the disc.

Immediately rinse the polished sample thoroughly with methanol and then ethanol to
remove any residual electrolyte.[3]

Carefully dry and store the sample in a vacuum desiccator.

Protocol 1.2: Focused lon Beam (FIB) Lift-Out

FIB provides a site-specific method for preparing TEM lamellae, which is ideal for examining

specific features like grain boundaries or crack tips.[4][5]

Methodology:

e Site Selection and Protection:

o Identify the region of interest (ROI) on the bulk sample surface using the Scanning

Electron Microscope (SEM) mode of the FIB instrument.
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o Deposit a protective layer of platinum (Pt) or carbon (C) (approx. 1 pm thick) over the ROI
to prevent ion beam damage during milling.[6][7]

e Coarse Milling:

o Using a high-energy Ga* ion beam (e.g., 30 keV, 5-10 nA), mill two trenches on either side
of the protected ROI to create a thin, free-standing slab (lamella).[5]

e Lift-Out and Mounting:
o Attach a micromanipulator needle to the lamella using ion-beam-deposited Pt.
o Cut the lamella free from the bulk sample at its sides and bottom.
o Carefully lift the lamella out and transfer it to a TEM grid (e.g., Cu or Mo half-grid).

o "Weld" the lamella to the TEM grid using Pt deposition and then cut the micromanipulator
free.[8]

e Final Thinning:

o Thin the lamella to electron transparency (<100 nm) using progressively lower ion beam
energies. Start with a medium current (e.g., 30 keV, 100-300 pA) and finish with a low-
energy "cleaning" step (e.g., 5 keV, <50 pA) to minimize surface amorphization and
implantation damage.[4]

Data Presentation: Sample Preparation Parameters
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Parameter

Electropolishing (Titanium
Alloy Ref.[2])

Focused lon Beam (FIB)
(General)

Initial Sample Form

3 mm Disc (~100 um thick)

Bulk Sample

Key Reagents/Materials

Perchloric Acid, Methanol,

Butanol

Ga™ ion source, Pt or C gas

injectors

Voltage / Beam Energy

28 V (Optimization required)

Coarse Milling: 30 keVFinal
Thinning: 2-5 keV

Current / Beam Current

~0.10 A/lcm?

Coarse Milling: >1 nAFinal
Thinning: <100 pA

Temperature

-40°C

Room Temperature

Process Duration

~4 minutes (polishing stage)

2 - 4 hours

Key Advantage

Large electron-transparent

area, no Ga implantation

Site-specific, precise control

over thickness

Key Disadvantage

Not site-specific, potential for

artifacts

Small area, potential for Ga
implantation and

amorphization

Application Note 2: TEM Imaging and Analysis of

Dislocations

Once a suitable sample is prepared, various TEM techniques can be employed to visualize and

characterize dislocations. Weak-beam dark-field imaging is particularly powerful for obtaining

high-resolution images of dislocation cores.

Protocol 2.1: Weak-Beam Dark-Field (WBDF) Imaging

WBDF is a diffraction contrast technique that produces sharp, narrow images of dislocations

against a dark background, enabling precise analysis of dislocation dissociation and

interactions.[9][10]

Methodology:
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e Establish a Two-Beam Condition:

o Tilt the sample to a zone axis where only one strong diffraction spot (g) is visible besides
the transmitted beam (000). This is known as a two-beam condition.

e Set the Weak-Beam Condition:

o While in diffraction mode, tilt the electron beam (or the sample) such that the desired
imaging reflection g is weakly excited, while a higher-order reflection from the same
systematic row (e.g., 3g or 4q) is strongly diffracting (i.e., satisfies the Bragg condition).
[10][11] This creates a large excitation error for the reflection g.

e Form the Dark-Field Image:
o Insert an objective aperture to select the weakly excited diffracted beam g.

o Switch to imaging mode to form the WBDF image. Dislocations will appear as sharp,
bright lines on a dark background because the highly strained crystal lattice near the
dislocation core locally satisfies the Bragg condition for the g reflection.[9]

Protocol 2.2: Burgers Vector Determination (g-b
Invisibility Criterion)
The Burgers vector (b) of a dislocation can be determined by systematically tilting the specimen

and observing the dislocation's visibility under different two-beam conditions. The fundamental
principle is the g-b invisibility criterion.[12]

Methodology:
» Image the Dislocation with Multiple g vectors:

o Obtain at least two different two-beam dark-field images of the same area, each with a
linearly independent diffraction vector g.

o Apply the Invisibility Criterion:
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o A dislocation becomes invisible or shows minimal residual contrast when its Burgers
vector b is perpendicular to the diffraction vector g, i.e., when the scalar product g-b = 0.
[13]

o For screw dislocations, the invisibility is complete (g-b = 0).

o For edge dislocations, complete invisibility requires both g-b = 0 and g-(b x u) = 0, where u
is the dislocation line direction. Residual contrast may be observed if only g-b = 0.[12]

o Determine b:

o By identifying two different non-collinear g vectors for which the dislocation is invisible, the
direction of b can be determined as it must be parallel to the cross-product of these two g
vectors. The specific b is then identified from the possible lattice vectors in the TisAl (D019
structure) crystal system.

Data Presentation: Example of Burgers Vector Analysis
in TizAl
The following table summarizes diffraction vectors used in a study to identify dislocations in

TizAl[14] A dislocation is determined to have a specific Burgers vector b if it goes out of

contrast for a given g.

Imaging Condition (g Dislocation with b = 1/3[11- Dislocation with b =
vector) 20] 1/3[-2110]

g = [2-420] Visible Visible

g = [20-2-2] Visible Invisible (g-b = 0)

g = [-4402] Invisible (g-b = 0) Visible

g = [04-4-2] Visible Visible

Protocol 2.3: Dislocation Density Quantification

Dislocation density (p) is a critical parameter relating microstructure to mechanical properties.
The line intercept method is a common technique for its estimation from TEM images.[15]
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Methodology:
e Acquire Representative Images:

o Capture several TEM images (e.g., WBDF) from random areas of the sample at a known
magnification.

o Determine Foil Thickness (t):

o The local thickness of the imaged area must be determined. This can be done using
methods like Convergent Beam Electron Diffraction (CBED), Electron Energy Loss
Spectroscopy (EELS) log-ratio technique, or by analyzing the projected width of stacking
faults.

e Apply the Line Intercept Method:

o On each micrograph, draw a set of random or parallel lines to create a grid of total length

(L).
o Count the number of intersections (N) that dislocations make with the grid lines.

o Calculate the dislocation density (p) using the formula: p = 2N / (L * t) where 't' is the foil
thickness.[15]

Data Presentation: Methods for Dislocation Density
Measurement
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Method Formula Variables Notes
Widely used and
relatively
N: Number of ]
) ) straightforward.
_ intersectionsL: Total
Line Intercept p=2N/(Lt) Accuracy depends

length of grid linest:
Foil thickness

heavily on the
measurement of foil
thickness.[15][16]

Line Length p = Ltot / (At)

Ltot: Total length of all
dislocation linesA:
Area of the
micrographt: Foil

thickness

More accurate but can
be very time-
consuming as it
requires tracing each

dislocation line.

Mandatory Visualizations

Experimental Workflow Diagram
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Caption: Workflow for TEM analysis of dislocations in TisAl.
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Logical Diagram for Burgers Vector Analysis
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Caption: Logic of the g-b invisibility criterion for Burgers vector analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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